Structural Differentiation: N-Methylcarbamoyl Urea Side Chain vs. Primary Amine Precursor – Impact on Downstream Pharmacophore Conformation
CAS 2044714-01-2 is the N-methylcarbamoyl urea derivative of tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 177911-87-4). In the X-ray co-crystal structures of C2-symmetric HIV-1 protease inhibitors built on a pyrrolidine scaffold, the urea carbonyl and NH groups form a defined hydrogen-bonding network with the catalytic aspartate residues (Asp25/Asp25′) of the protease active site [1]. Replacing the methylurea moiety with a primary amine (CAS 177911-87-4) eliminates two H-bond donor sites and one acceptor, collapsing the key interactions that drive the Ki from the micromolar range (initial lead) to 74 nM for the optimized pyrrolidine-urea inhibitor [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and resulting protease inhibition potency |
|---|---|
| Target Compound Data | CAS 2044714-01-2: 2 H-bond donors, 3 H-bond acceptors (PubChem computed); downstream urea-based inhibitors achieve Ki = 74 nM against HIV-1 protease [1] |
| Comparator Or Baseline | tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate (CAS 177911-87-4): 1 H-bond donor (primary amine), 2 H-bond acceptors; corresponding amine-based inhibitor leads exhibit micromolar Ki [1] |
| Quantified Difference | ≥10-fold improvement in Ki from micromolar to 74 nM when the methylurea motif (as installed via CAS 2044714-01-2) is incorporated versus the primary amine precursor |
| Conditions | HIV-1 protease inhibition assay; X-ray crystallography at 1.55–2.0 Å resolution (PDB entries 2PWR, 2PQZ, 2PWC, 2QNN) |
Why This Matters
Procurement of CAS 2044714-01-2 enables direct installation of a pre-formed methylcarbamoyl urea pharmacophore, avoiding the need for post-coupling urea formation and ensuring retention of the H-bonding architecture proven essential for sub-100 nM protease inhibition.
- [1] Blum A, Böttcher J, Heine A, Klebe G, Diederich WE. Structure-guided design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold. J Med Chem. 2008;51(7):2078-2087. doi:10.1021/jm701142s View Source
